1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that includes a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The specific reaction conditions include:
Condensation Reaction: Acetylacetone and phenol are reacted under acidic or basic conditions to form phenol acetone.
Oxidation Reaction: The phenol acetone is then oxidized to form 1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-one
- 9,9-Dimethyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-ol
Uniqueness
1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1,4-dimethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-9-7-8-10(2)13-11(9)5-3-4-6-12(13)14/h7-8H,3-6H2,1-2H3 |
InChI Key |
SSNLWOULCARSPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC(=O)C2=C(C=C1)C |
Origin of Product |
United States |
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